

7-Bromoheptyl 2-hexyldecanoate: A Technical Guide for Drug Development Professionals

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Compound of Interest

Compound Name: **7-Bromoheptyl 2-hexyldecanoate**

Cat. No.: **B15552813**

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Abstract

7-Bromoheptyl 2-hexyldecanoate is a synthetic lipid molecule of interest in the field of drug delivery, particularly in the formulation of lipid nanoparticles (LNPs). Its unique structure, featuring a terminal bromine atom and a branched hydrocarbon tail, suggests its potential utility in enhancing the efficacy of nucleic acid-based therapeutics. This technical guide provides a comprehensive overview of the known chemical properties, a representative synthesis protocol, and expected analytical characteristics of **7-bromoheptyl 2-hexyldecanoate**. Furthermore, it explores its putative role in LNP-mediated drug delivery, offering insights for researchers and professionals in drug development.

Chemical Properties

While extensive experimental data for **7-bromoheptyl 2-hexyldecanoate** is not readily available in public literature, theoretical and supplier-provided data offer valuable insights into its fundamental properties.

Table 1: Physicochemical Properties of **7-Bromoheptyl 2-hexyldecanoate**

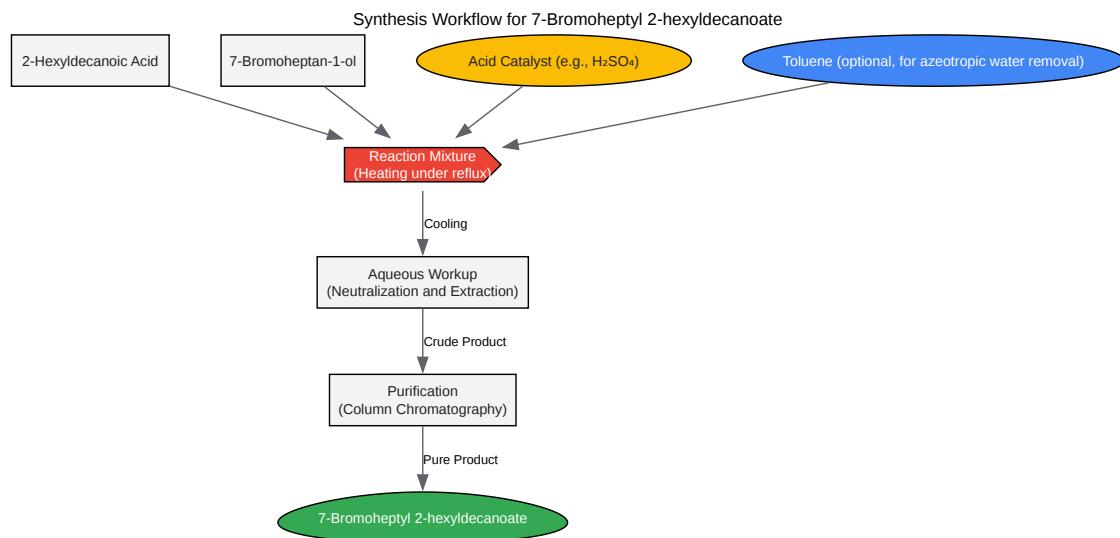
Property	Value	Source
CAS Number	2795216-34-9	MedKoo
Molecular Formula	C ₂₃ H ₄₅ BrO ₂	MedKoo [1]
Molecular Weight	433.52 g/mol	MedKoo [1]
Exact Mass	432.2603	MedKoo [1]
Elemental Analysis	C: 63.72%, H: 10.46%, Br: 18.43%, O: 7.38%	MedKoo [1]
Appearance	To be determined	MedKoo [1]
Purity	>95% (typical)	MedKoo [1]
Solubility	To be determined	MedKoo [1]
Storage Conditions	Short term (days to weeks): 0 - 4 °C, dry and dark. Long term (months to years): -20 °C.	MedKoo [1]

Synthesis and Characterization

A specific, validated synthesis protocol for **7-bromoheptyl 2-hexyldecanoate** is not published in peer-reviewed literature. However, a representative synthesis can be proposed based on the well-established Fischer-Speier esterification reaction between a carboxylic acid and an alcohol under acidic catalysis.[\[2\]](#)[\[3\]](#)[\[4\]](#)

Representative Synthesis Protocol: Fischer Esterification

The synthesis of **7-bromoheptyl 2-hexyldecanoate** can be achieved by the reaction of 2-hexyldecanoic acid with 7-bromoheptan-1-ol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The use of an excess of the alcohol can help to drive the equilibrium towards the formation of the ester.[\[3\]](#)



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Caption: A representative workflow for the synthesis of **7-bromoheptyl 2-hexyldecanoate**.

Experimental Procedure:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus (if using an azeotropic solvent), combine 2-hexyldecanoic acid (1.0 eq), 7-bromoheptan-1-ol (1.2 eq), and a catalytic amount of concentrated sulfuric acid (e.g., 2 mol%). Toluene can be used as a solvent to facilitate the azeotropic removal of water.

- Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within several hours, as indicated by the consumption of the limiting reagent.
- Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent such as ethyl acetate. Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure **7-bromoheptyl 2-hexyldecanoate**.

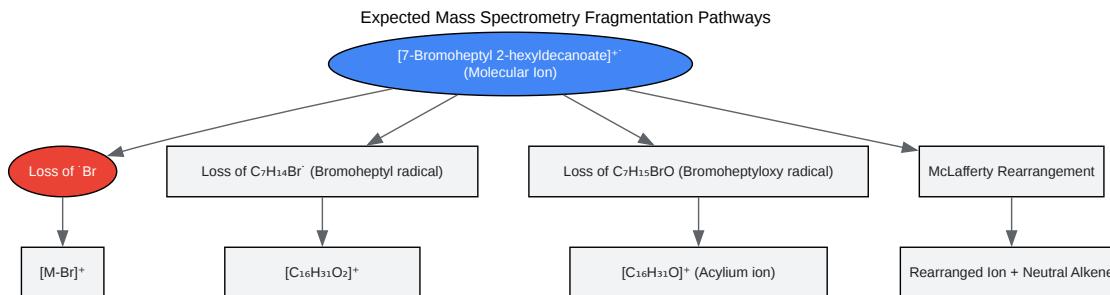
Expected Analytical Characterization

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to show characteristic signals for the long alkyl chains. Key expected signals include a triplet corresponding to the methylene protons adjacent to the bromine atom ($\text{CH}_2\text{-Br}$) at approximately 3.4 ppm, a triplet for the methylene protons of the ester (O-CH_2) around 4.1 ppm, and a multiplet for the methine proton at the branch point of the 2-hexyldecanoate moiety (CH-C=O) around 2.3 ppm. The terminal methyl groups of the alkyl chains would appear as triplets at approximately 0.9 ppm.[5][6][7]
- ^{13}C NMR: The carbon NMR spectrum should display a signal for the carbonyl carbon of the ester at approximately 174 ppm. The carbon attached to the bromine (C-Br) would resonate around 34 ppm, and the carbon of the ester linkage (O-C) would be found at approximately 65 ppm. The numerous methylene carbons of the long alkyl chains will appear in the 20-35 ppm region, while the terminal methyl carbons will be at approximately 14 ppm.

2.2.2. Mass Spectrometry (MS)

The mass spectrum of **7-bromoheptyl 2-hexyldecanoate**, likely obtained via gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI), is expected to exhibit a molecular ion peak (M^+) corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (M^+ and $\text{M}+2^+$) for bromine-containing fragments is anticipated.[8][9][10][11][12][13]

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Caption: Predicted fragmentation pathways for **7-bromoheptyl 2-hexyldecanoate** in mass spectrometry.

Role in Drug Delivery and Signaling Pathways

7-Bromoheptyl 2-hexyldecanoate is listed by suppliers as a lipid for drug delivery, specifically for the formation of lipid nanoparticles (LNPs).^[1] LNPs are a leading platform for the delivery of nucleic acid-based therapeutics, such as mRNA and siRNA. The composition of these LNPs is critical to their efficacy, and the inclusion of lipids with specific structural features can significantly impact their performance.

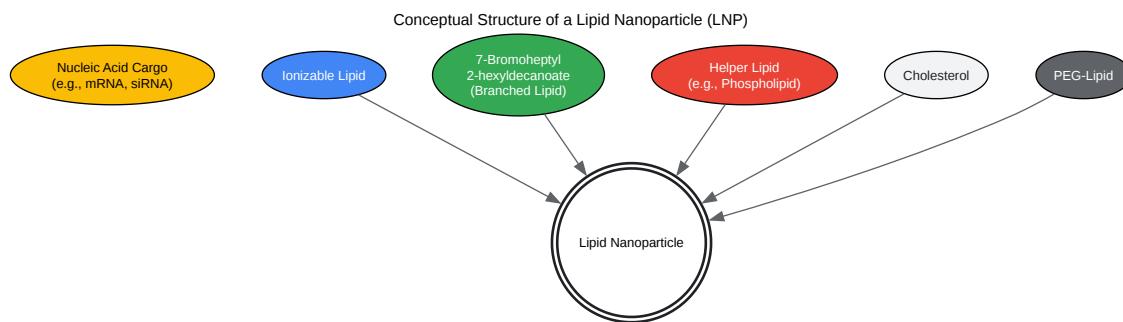
The branched nature of the 2-hexyldecanoate tail in **7-bromoheptyl 2-hexyldecanoate** is a key feature. Recent research has indicated that lipids with branched hydrophobic tails can enhance the delivery of mRNA by lipid nanoparticles.^{[14][15][16]} This enhancement is attributed to several factors, including:

- Improved Endosomal Escape: Branched lipids are thought to increase the fusogenicity of the LNP membrane with the endosomal membrane, facilitating the release of the nucleic acid

cargo into the cytoplasm.[14]

- Modified LNP Properties: The branched structure can influence the packing of lipids within the nanoparticle, potentially leading to less ordered and more fluid structures that can more readily interact with cellular membranes.[15]
- Enhanced Stability and Cellular Uptake: The architecture of the lipid tails can affect the overall stability of the LNP in circulation and its interaction with cell surface receptors, thereby influencing cellular uptake.[15]

While no specific signaling pathways directly modulated by **7-bromoheptyl 2-hexyldecanoate** have been identified, its role is primarily as a structural component within a drug delivery vehicle. The therapeutic effect would be mediated by the encapsulated drug (e.g., an mRNA vaccine that leads to antigen presentation and an immune response). The terminal bromine atom offers a potential site for further chemical modification, allowing for the attachment of targeting ligands or other functional moieties, although this application has not been specifically documented for this molecule.



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Caption: A diagram illustrating the components of a lipid nanoparticle, including the potential role of **7-bromoheptyl 2-hexyldecanoate**.

Conclusion

7-Bromoheptyl 2-hexyldecanoate is a promising, albeit under-characterized, lipid for the formulation of advanced drug delivery systems. Its branched-chain structure aligns with current strategies to improve the efficacy of lipid nanoparticles for nucleic acid delivery. While a comprehensive experimental dataset is currently lacking in the public domain, this technical guide provides a foundational understanding of its properties and potential applications based on available data and established chemical principles. Further research is warranted to fully elucidate its physicochemical properties, optimize its synthesis, and validate its performance in preclinical and clinical drug delivery applications.

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